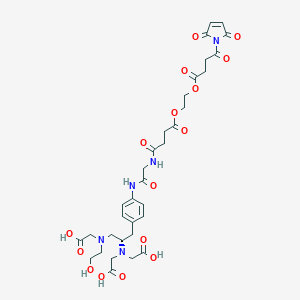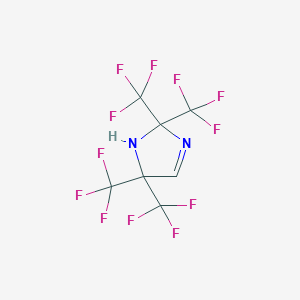
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline (TTI) is a fluorinated imidazoline compound that has gained significant attention in the scientific community due to its unique properties. TTI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In materials science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been used as a fluorinated building block in the synthesis of novel materials with unique properties. In environmental science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential use as a soil fumigant to control plant pests and diseases.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission in the central nervous system. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anxiolytic and sedative effects, which may be related to its modulation of the GABA-A receptor. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a relatively new compound, and its effects on other biological targets are not well understood. Additionally, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a highly fluorinated compound, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline research. One area of interest is the development of new drugs based on the structure of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline. Another area of interest is the use of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline and its effects on other biological targets.
Synthesemethoden
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,5,5-tetrakis(trifluoromethyl)pyrrolidine with formaldehyde and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminoethane to give 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline in high yield.
Eigenschaften
CAS-Nummer |
114611-60-8 |
|---|---|
Produktname |
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline |
Molekularformel |
C7H2F12N2 |
Molekulargewicht |
342.08 g/mol |
IUPAC-Name |
2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C7H2F12N2/c8-4(9,10)2(5(11,12)13)1-20-3(21-2,6(14,15)16)7(17,18)19/h1,21H |
InChI-Schlüssel |
DOCGOFVOYOGHQA-UHFFFAOYSA-N |
SMILES |
C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Andere CAS-Nummern |
114611-60-8 |
Synonyme |
2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline TTFMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



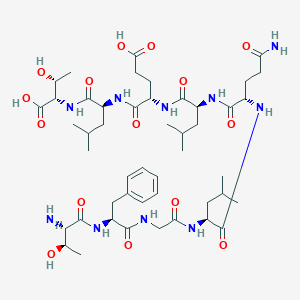
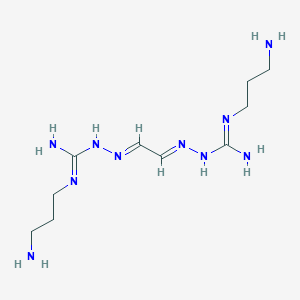

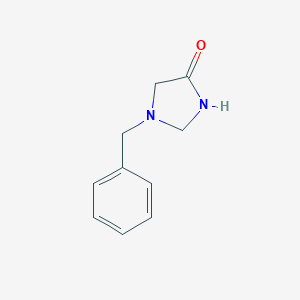
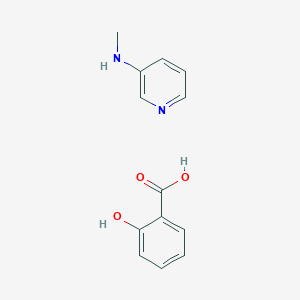
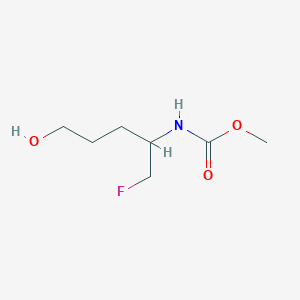
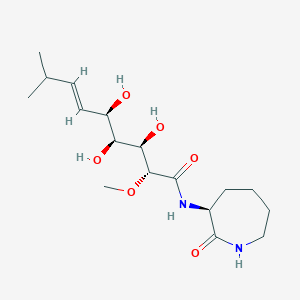
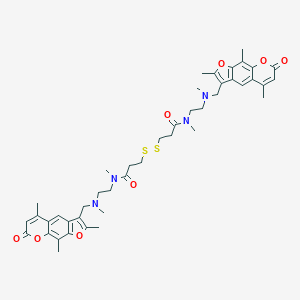
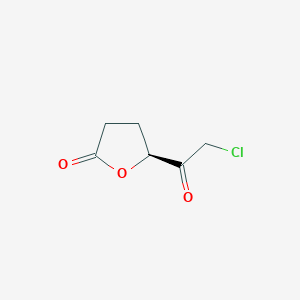

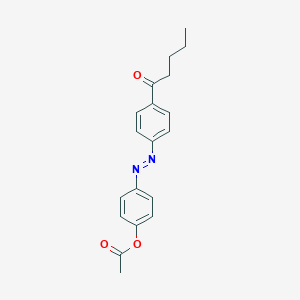
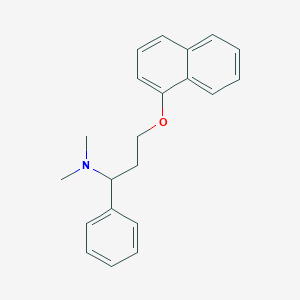
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
